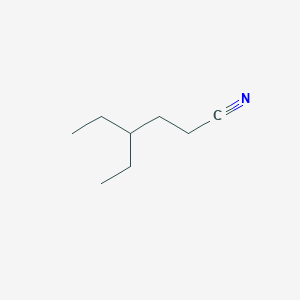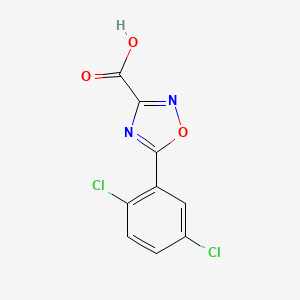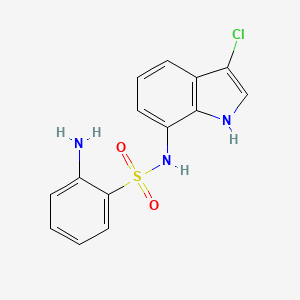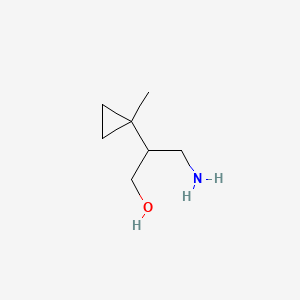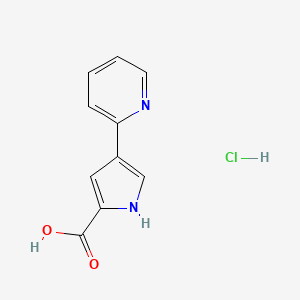
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by reacting the cyclohexane derivative with bromomethane in the presence of a base.
Methoxypropoxylation: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Methylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane depends on its specific application:
Chemical Reactions: Acts as a substrate in nucleophilic substitution, oxidation, and reduction reactions.
Biological Systems: May interact with enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Lacks the methoxypropoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and chemical properties.
Eigenschaften
Molekularformel |
C12H23BrO2 |
|---|---|
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-4-6-12(10-13,7-5-11)15-9-3-8-14-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
YLXUDJQJIXLUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
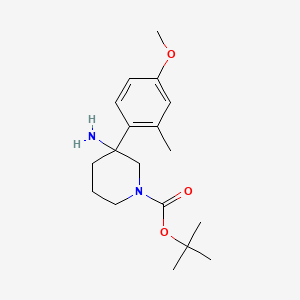

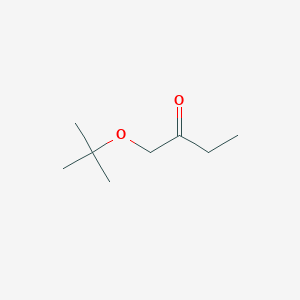
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)


